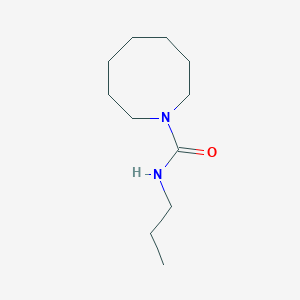
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine, also known as para-chloroamphetamine (PCA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent monoamine releaser that has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. PCA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mecanismo De Acción
PCA acts as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters in the brain. It does this by binding to the vesicular monoamine transporter (VMAT), which transports monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By binding to VMAT, PCA inhibits the reuptake of monoamine neurotransmitters into synaptic vesicles, leading to an increase in their release into the synaptic cleft.
Biochemical and Physiological Effects
PCA has a variety of biochemical and physiological effects, including increased release of serotonin, dopamine, and norepinephrine in the brain. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotyped behaviors in animals. PCA has also been shown to have anxiogenic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCA has several advantages for use in lab experiments. It is a potent monoamine releaser, which allows researchers to study the effects of monoamine neurotransmitters on the brain. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of PCA in lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential neurotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PCA. One area of interest is the role of monoamine neurotransmitters in the development and treatment of psychiatric disorders. PCA has been shown to have anxiogenic and antidepressant effects, and further research could help to elucidate the role of these neurotransmitters in the pathogenesis of these disorders. Another area of interest is the development of new drugs that target monoamine neurotransmitters, based on the mechanism of action of PCA. Finally, further research could help to identify the potential risks and benefits of using PCA in clinical settings.
Métodos De Síntesis
PCA can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the reductive amination of 4-chloro-2-nitrophenylpropan-2-one, and the alkylation of indole with 4-chloro-2-nitrophenylpropan-2-amine. The Leuckart-Wallach reaction is the most common method used to synthesize PCA, and involves the reduction of 4-chloro-2-nitrophenylpropan-2-one with formic acid and ammonium formate.
Aplicaciones Científicas De Investigación
PCA has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, and has been used to study the role of these neurotransmitters in various physiological and pathological conditions. PCA has also been used to study the effects of monoamine neurotransmitters on behavior, cognition, and mood.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-15-6-4-13(5-7-15)8-10-19-12-14-2-1-3-17-16(14)9-11-20-17/h1-7,9,11,19-20H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOMZJRPULNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)
![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)

![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)



![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)

![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)